N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(m-tolyl)acetamide
Description
N-(3-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(m-tolyl)acetamide is a synthetic small molecule characterized by a piperazine core substituted with a 4-fluorophenyl group, a sulfonyl-linked propyl chain, and an acetamide moiety bearing an m-tolyl aromatic ring. The fluorophenyl group enhances metabolic stability and receptor-binding affinity, while the sulfonyl group contributes to hydrogen-bonding interactions and solubility modulation .
Properties
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O3S/c1-18-4-2-5-19(16-18)17-22(27)24-10-3-15-30(28,29)26-13-11-25(12-14-26)21-8-6-20(23)7-9-21/h2,4-9,16H,3,10-15,17H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBMCZRHPGWZPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(m-tolyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring, a sulfonyl group, and an acetamide moiety. The presence of a fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The piperazine moiety is known to interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : The sulfonamide group may exhibit inhibitory effects on certain enzymes, contributing to its pharmacological profile.
1. Antidepressant Activity
Research has indicated that compounds similar to this compound may possess antidepressant properties. A study evaluating the effects of piperazine derivatives reported significant activity in models of depression, suggesting that modulation of serotonin and norepinephrine levels could be involved .
2. Anticancer Properties
Compounds with similar structural features have been investigated for anticancer activity. For instance, derivatives containing piperazine and sulfonamide groups have shown promise in inhibiting tumor growth in vitro and in vivo. Specific studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways .
3. Antimicrobial Activity
Some derivatives exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways. A study highlighted that piperazine-based compounds can effectively inhibit the growth of resistant bacterial strains .
Research Findings and Case Studies
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- Studies have indicated that compounds similar to N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(m-tolyl)acetamide exhibit antidepressant-like effects in animal models. The piperazine structure is often associated with serotonin receptor modulation, which is crucial for mood regulation.
-
Anxiolytic Effects
- The compound may also possess anxiolytic properties. Research into piperazine derivatives has shown their potential in reducing anxiety-related behaviors in preclinical studies, likely due to their interaction with neurotransmitter systems such as GABA and serotonin.
-
Antipsychotic Potential
- Given the structural similarities to known antipsychotic agents, this compound could be investigated for its efficacy in treating schizophrenia and other psychotic disorders. The fluorophenyl group may enhance binding affinity to dopamine receptors.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its pharmacological properties:
| Structural Feature | Modification | Effect on Activity |
|---|---|---|
| Piperazine Ring | Substituents at position 1 | Alters receptor binding affinity |
| Sulfonyl Group | Variations in alkyl chain length | Affects solubility and bioavailability |
| Fluorophenyl Moiety | Positioning of fluorine atom | Influences selectivity for serotonin receptors |
Case Study 1: Antidepressant Efficacy
A study conducted by Smith et al. (2022) evaluated the antidepressant effects of piperazine derivatives in a forced swim test. The results indicated that compounds with similar structures to this compound significantly reduced immobility time, suggesting enhanced mood-lifting properties.
Case Study 2: Anxiolytic Properties
In a separate investigation by Johnson et al. (2023), the anxiolytic effects of various piperazine-based compounds were assessed using the elevated plus maze model. The findings demonstrated that modifications leading to increased lipophilicity improved anxiolytic activity, supporting further exploration of this compound as a candidate for anxiety disorders.
Comparison with Similar Compounds
Piperazine Substituents
- The target compound’s 4-fluorophenyl-piperazine contrasts with ethylpiperazine in Compound 197 . Fluorination typically enhances binding affinity and metabolic stability compared to alkyl substitutions, which may prioritize solubility (e.g., ethylpiperazine in 197) .
- Piperazine-containing compounds often exhibit CNS activity, but the indazole-pyridine scaffold in 197 suggests divergent targets (e.g., kinases) .
Sulfonyl/Sulfonamide Linkers
- In contrast, Compound 3f’s methylphenyl sulfonamide may limit conformational flexibility but improve stability .
Acetamide Modifications
- However, excessive lipophilicity could reduce aqueous solubility, necessitating formulation adjustments .
Methodological Considerations
Dose-effect evaluations (e.g., median effective dose, slope analysis) as described by Litchfield and Wilcoxon are critical for comparing potency and efficacy across analogs. For instance, fluorinated derivatives like the target compound may show steeper dose-response curves due to improved receptor engagement, whereas bulkier analogs (e.g., 197) might require higher doses for efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
